molecular formula C6H11NO2 B3040213 2,6-Dihydroxyhexanenitrile CAS No. 17264-36-7

2,6-Dihydroxyhexanenitrile

Cat. No.: B3040213
CAS No.: 17264-36-7
M. Wt: 129.16 g/mol
InChI Key: RJYTUGVEZRILPW-UHFFFAOYSA-N
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Description

2,6-Dihydroxyhexanenitrile: is an organic compound with the molecular formula C6H11NO2 It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a hexane backbone

Properties

IUPAC Name

2,6-dihydroxyhexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-6(9)3-1-2-4-8/h6,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYTUGVEZRILPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyhexanenitrile can be synthesized through several methods. One common route involves the esterification of 1,4-hexanedioic acid with nitrosyl bromide (N-bromo-succinimide) under appropriate temperature and pH conditions . Another method involves the synthesis from 3,4-dihydro-2H-pyran .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxyhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups into halides.

Major Products:

    Oxidation: Formation of 2,6-dioxohexanenitrile.

    Reduction: Formation of 2,6-dihydroxyhexylamine.

    Substitution: Formation of 2,6-dihalohexanenitrile.

Scientific Research Applications

2,6-Dihydroxyhexanenitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dihydroxyhexanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2,4-Dihydroxyhexanenitrile
  • 2,6-Dihydroxyheptanenitrile
  • 2,6-Dihydroxyhexanoic acid

Comparison: 2,6-Dihydroxyhexanenitrile is unique due to the specific positioning of its hydroxyl and nitrile groups, which confer distinct reactivity and properties. Compared to 2,4-Dihydroxyhexanenitrile, the 2,6-isomer has different steric and electronic effects, leading to variations in reactivity and applications. Similarly, the presence of an additional carbon in 2,6-Dihydroxyheptanenitrile alters its physical and chemical properties.

Biological Activity

2,6-Dihydroxyhexanenitrile is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxyl groups at the 2 and 6 positions of a hexane chain with a nitrile functional group. The presence of hydroxyl groups often enhances the solubility and reactivity of compounds in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : The nitrile group may interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways by interacting with receptors or other cellular proteins.

Biological Effects

Research indicates that this compound exhibits various biological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential anticancer properties.

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria
CytotoxicityInduces cell death in cancer cells

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitriles, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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